Trihexylsilane

Catalog No.
S1898937
CAS No.
2929-52-4
M.F
C18H39Si
M. Wt
283.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexylsilane

CAS Number

2929-52-4

Product Name

Trihexylsilane

Molecular Formula

C18H39Si

Molecular Weight

283.6 g/mol

InChI

InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

ISPSHPOFLYFIRR-UHFFFAOYSA-N

SMILES

CCCCCC[Si](CCCCCC)CCCCCC

Canonical SMILES

CCCCCC[Si](CCCCCC)CCCCCC

The exact mass of the compound Trihexylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139856. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trihexylsilane is a high-molecular-weight, highly lipophilic trialkylsilane widely utilized as a mild, selective reducing agent and hydrosilylation precursor . Characterized by its three six-carbon alkyl chains, this compound provides a distinct balance of high thermal stability, low volatility, and excellent solubility in non-polar organic matrices[1]. In industrial and advanced laboratory settings, it is primarily procured for Lewis acid-mediated reductions, controlled metal nanoparticle deposition, and as a specialized trityl cation scavenger in solid-phase syntheses[2]. Its specific steric and physical profile makes it a critical reagent when lighter silanes fail due to evaporative losses or when bulky aryl silanes exhibit overly sluggish reaction kinetics [3].

Substituting trihexylsilane with more common, lighter analogs like triethylsilane (Et3SiH) or bulky aryl silanes like triphenylsilane (Ph3SiH) frequently compromises process integrity. Triethylsilane is highly volatile (BP ~107 °C at 760 mmHg), leading to significant evaporative losses, stoichiometric drift, and safety hazards in high-temperature or prolonged reactions. Conversely, while triphenylsilane offers thermal stability, its rigid aromatic rings severely depress hydride transfer rates—often requiring harsher conditions or higher catalyst loadings [1]. Trihexylsilane bridges this gap, providing the necessary high-temperature stability and non-polar phase compatibility while maintaining rapid, predictable reduction kinetics, ensuring reproducible yields in complex multiphase or high-temperature systems [2].

High-Temperature Processability via Suppressed Volatility

In high-temperature reduction or hydrosilylation workflows, the volatility of the silane reagent dictates both safety and stoichiometric precision. Trihexylsilane exhibits a boiling point of 160–161 °C at 5 mmHg, whereas the industry-standard triethylsilane boils at just 107–108 °C at 760 mmHg . This massive reduction in vapor pressure prevents the reagent from boiling off during elevated-temperature processes, eliminating the need for sealed pressure vessels and ensuring that the effective concentration of the reducing agent remains constant throughout the reaction cycle [1].

Evidence DimensionBoiling Point / Volatility
Target Compound Data160–161 °C @ 5 mmHg
Comparator Or BaselineTriethylsilane: 107–108 °C @ 760 mmHg
Quantified Difference>200 °C higher equivalent atmospheric boiling point
ConditionsStandard atmospheric vs. vacuum distillation conditions

Allows for safe, open-vessel heating in high-temperature reductions without stoichiometric drift due to evaporative loss.

Accelerated Hydride Transfer Kinetics vs. Aryl Silanes

The rate of hydride transfer is a critical parameter in carbenium ion reductions and Lewis acid-catalyzed processes. Kinetic investigations comparing trialkyl- and triarylsilanes demonstrate that trihexylsilane is approximately two orders of magnitude more reactive toward carbenium ions than triphenylsilane [1]. While both feature significant steric bulk, the flexible hexyl chains of trihexylsilane do not impose the same electronic or rigid steric hindrance as phenyl rings, allowing for rapid nucleophilic hydride delivery even in sterically congested environments .

Evidence DimensionHydride transfer rate to carbenium ions
Target Compound DataHigh reactivity (k_rel ~ 100)
Comparator Or BaselineTriphenylsilane: Baseline reactivity (k_rel = 1)
Quantified DifferenceTwo orders of magnitude (~100x) faster hydride transfer
ConditionsHydride transfer to carbenium ions in acidic media

Enables significantly shorter reaction times and lower catalyst loadings compared to bulky aryl silanes, increasing throughput.

Controlled Reductive Deposition in Hydrophobic Environments

The synthesis of highly dispersed metal nanoparticles within mesoporous templates requires a reducing agent that is fully miscible in non-polar solvents and provides controlled reduction kinetics[1]. Trihexylsilane, with its long hydrocarbon chains, offers significantly higher lipophilicity compared to triethylsilane or tributylsilane. This enhanced non-polar compatibility prevents premature phase separation and slows the reduction rate just enough to allow uniform diffusion and deposition of metal nanoparticles exclusively within the mesopores, rather than forming bulk aggregates on the external template surface [2].

Evidence DimensionNon-polar phase compatibility and reduction control
Target Compound DataUniform intra-pore deposition without bulk aggregation
Comparator Or BaselineTriethylsilane: Faster, less controlled reduction leading to external aggregation
Quantified DifferenceEnhanced spatial control and dispersion in hydrophobic matrices
ConditionsReductive deposition of Au in SBA-15 using hexane solvent

Critical for manufacturing highly uniform, supported metal catalysts without external aggregation.

High-Temperature Hydrosilylation and CO2 Reduction

Highly suited for the functionalization of olefins and the hydrosilylation of carbon dioxide where elevated temperatures are required, leveraging its low volatility to maintain stoichiometry without pressurized reactors .

Hydrophobic Mesoporous Catalyst Synthesis

The preferred reducing agent for depositing noble metal nanoparticles (e.g., Au, Pd) into hydrophobic mesoporous templates (like SBA-15), where its high lipophilicity ensures uniform intra-pore reduction rather than external aggregation [1].

Lewis Acid-Mediated Reductions of Bulky Substrates

Procured for the reduction of complex carbenium ions or bulky carbonyls where rapid hydride transfer is needed, but volatile silanes like triethylsilane pose a flammability or evaporation risk during scale-up[2].

Solid-Phase Oligonucleotide Synthesis (SPOS) Scavenging

Deployed as a specialized trityl cation scavenger in non-polar deblocking mixtures, where its specific reaction kinetics and low vapor pressure provide handling advantages over highly volatile thiols or lighter silanes [3].

UNII

IR09XWK386

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2929-52-4

Wikipedia

Silane, trihexyl-

General Manufacturing Information

Silane, trihexyl-: ACTIVE

Dates

Last modified: 08-16-2023

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